molecular formula C20H17ClN4O3S B2888658 N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide CAS No. 921475-48-1

N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2888658
CAS RN: 921475-48-1
M. Wt: 428.89
InChI Key: LYTHKHZREDNLSM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide, also known as ACT, is a synthetic compound that has been studied for its potential applications in scientific research. The compound has a unique chemical structure that makes it a promising candidate for use in various biological and biochemical assays.

Scientific Research Applications

Enzyme Inhibition

N-(6-Arylbenzo[d]thiazol-2-yl)acetamides, similar in structure to N-(3-acetylphenyl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide, have been synthesized and evaluated for their enzyme inhibition capabilities. Specifically, these compounds displayed significant activity in urease inhibition, surpassing the standard used in the study. This was attributed to the H-bonding of the compounds with the enzyme, crucial for its inhibition. The molecular docking studies supported these findings, indicating these acetamide derivatives bind to the non-metallic active site of the urease enzyme, highlighting their potential as effective enzyme inhibitors (Gull et al., 2016).

Anticancer Activity

A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, incorporating the benzothiazole moiety as a pharmacophoric group, were synthesized and evaluated for their anticancer activities. Among these, certain compounds demonstrated considerable anticancer activity against various cancer cell lines, underscoring the potential therapeutic applications of such molecules in cancer treatment. The findings suggest that modifications to the acetamide group, such as those found in this compound, could be instrumental in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions, providing insights into their potential application in dye-sensitized solar cells (DSSCs) and pharmaceuticals. The compounds showed good light harvesting efficiency and exhibited potent activity in molecular docking studies, indicating their binding affinity with enzymes like Cyclooxygenase 1 (COX1). This suggests that modifications to the acetamide structure, akin to those in this compound, could enhance both the photovoltaic and pharmacological properties of such molecules (Mary et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-12(26)13-4-2-6-15(8-13)22-18(27)10-17-11-29-20(24-17)25-19(28)23-16-7-3-5-14(21)9-16/h2-9,11H,10H2,1H3,(H,22,27)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTHKHZREDNLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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